8,9-Di-O-methyl-urolithin D-d6 is a synthetic derivative of urolithin, a compound that has garnered interest for its potential health benefits, particularly in relation to aging and metabolic health. This compound is noted for its unique molecular structure and properties that may influence biological activity. Its classification falls under the category of polyphenolic compounds, which are primarily derived from dietary sources such as pomegranates and berries.
Urolithins are metabolites produced by the gut microbiota from ellagitannins found in certain fruits. The specific compound 8,9-di-O-methyl-urolithin D-d6 is synthesized for research purposes, particularly in studies examining its therapeutic potential. The compound is classified as a phenolic compound, which is significant due to its antioxidant properties and potential role in cellular health.
The synthesis of 8,9-di-O-methyl-urolithin D-d6 can be achieved through various methods. One notable route involves the following steps:
The process can be complex and may involve multiple purification steps to isolate the desired product effectively.
The molecular formula of 8,9-di-O-methyl-urolithin D-d6 is , with a molecular weight of approximately 272.25 g/mol. The structure features two methoxy groups (-OCH₃) attached to the urolithin backbone, which contributes to its unique properties.
C(C=CC(=O)C1=CC=C(C=C1)O)C(=O)O
InChI=1S/C15H12O5/c1-10-4-3-7-14(19)12(10)5-8-11(18-2)15(20)13(16)17/h3-8,12-13H,9H2,1-2H3
This notation provides insights into the connectivity of atoms within the molecule.
The chemical reactivity of 8,9-di-O-methyl-urolithin D-d6 is largely attributed to its functional groups. It can participate in various reactions typical of phenolic compounds:
The stability of the compound under different conditions can be evaluated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism by which 8,9-di-O-methyl-urolithin D-d6 exerts its effects is not fully elucidated but is believed to involve several pathways:
Research indicates that urolithins can enhance mitochondrial function and promote autophagy, processes crucial for cellular health .
The physical properties of 8,9-di-O-methyl-urolithin D-d6 include:
Chemical properties include:
Analytical techniques such as high-performance liquid chromatography are employed to assess purity levels exceeding 95% .
The applications of 8,9-di-O-methyl-urolithin D-d6 span various fields:
The ongoing research into urolithins highlights their promising role in health promotion and disease prevention .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1